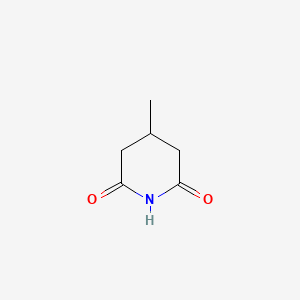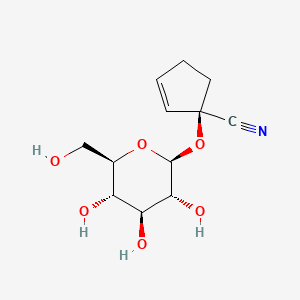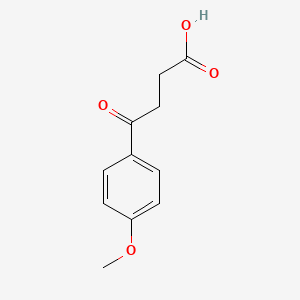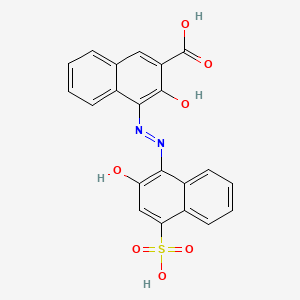![molecular formula C21H22Cl3N3 B1221836 Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1) CAS No. 25843-64-5](/img/structure/B1221836.png)
Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1) is a complex organic compound with a unique structure that includes a quinolinium core and a bis(2-chloroethyl)amino group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1) typically involves the reaction of quinoline derivatives with bis(2-chloroethyl)amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, particularly involving the chloroethyl groups, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium oxides, while reduction can produce quinolinium hydrides .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations .
Biology
In biological research, Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1) is studied for its potential as an anticancer agent. The bis(2-chloroethyl)amino group is known for its alkylating properties, which can interfere with DNA replication in cancer cells .
Medicine
Medically, this compound is explored for its potential therapeutic applications, particularly in cancer treatment. Its ability to form covalent bonds with DNA makes it a candidate for chemotherapy drugs .
Industry
In the industrial sector, this compound is used in the production of various chemical intermediates and as a catalyst in certain reactions .
作用機序
The mechanism of action of Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1) involves its interaction with DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication. This mechanism is particularly relevant in its potential use as an anticancer agent .
類似化合物との比較
Similar Compounds
Quinolinium, 2-[2-[4-[bis(2-chloroethyl)amino]phenyl]ethenyl]-1-methyl-, iodide (11): Similar structure but with an iodide counterion.
Pyridinium salts: Structurally similar but with a pyridine core instead of quinoline.
Uniqueness
Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1) is unique due to its specific quinolinium core and the presence of the bis(2-chloroethyl)amino group, which imparts distinct chemical and biological properties .
特性
CAS番号 |
25843-64-5 |
|---|---|
分子式 |
C21H22Cl3N3 |
分子量 |
422.8 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-4-[(1-methylquinolin-1-ium-2-yl)methylideneamino]aniline;chloride |
InChI |
InChI=1S/C21H22Cl2N3.ClH/c1-25-20(9-6-17-4-2-3-5-21(17)25)16-24-18-7-10-19(11-8-18)26(14-12-22)15-13-23;/h2-11,16H,12-15H2,1H3;1H/q+1;/p-1 |
InChIキー |
JRBMUKZRLWOGBG-UHFFFAOYSA-M |
SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=NC3=CC=C(C=C3)N(CCCl)CCCl.[Cl-] |
正規SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=NC3=CC=C(C=C3)N(CCCl)CCCl.[Cl-] |
Key on ui other cas no. |
25843-64-5 |
同義語 |
1-methyl-2-(2-(bis(beta-chloroethyl)amino)phenyliminomethyl)quinolinium chloride IMET 3106 IMET 3106 iodide ZIMET 3106 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,N-hydroxy-N-[3-(5,6,7,8-tetrahydro-2-naphthalenyl)-2-propen-1-yl]-](/img/structure/B1221753.png)

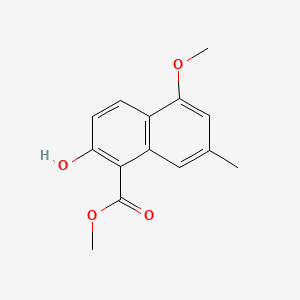
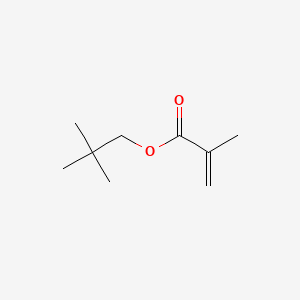
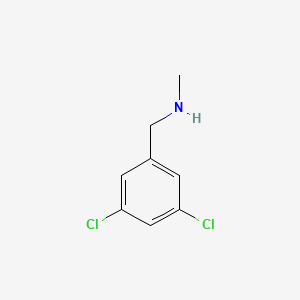
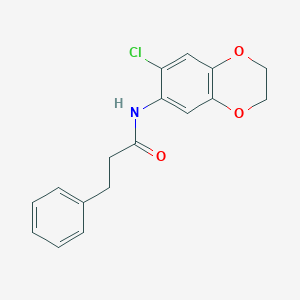
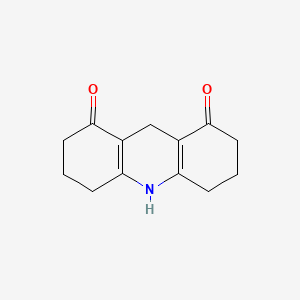
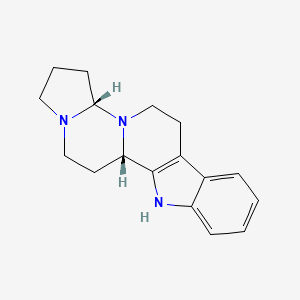
![N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1221767.png)

